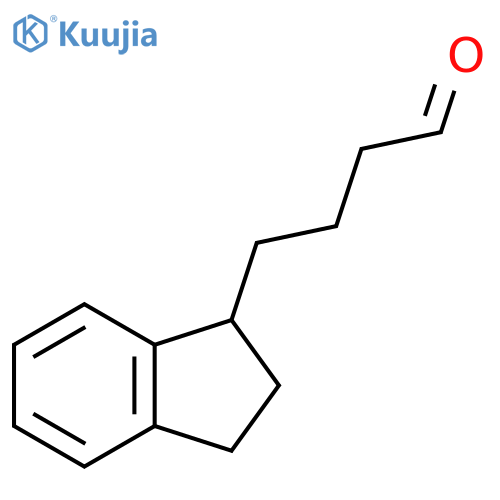Cas no 2229243-29-0 (4-(2,3-dihydro-1H-inden-1-yl)butanal)

4-(2,3-dihydro-1H-inden-1-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1H-inden-1-yl)butanal
- SCHEMBL7683388
- 2229243-29-0
- EN300-1746110
-
- インチ: 1S/C13H16O/c14-10-4-3-6-12-9-8-11-5-1-2-7-13(11)12/h1-2,5,7,10,12H,3-4,6,8-9H2
- InChIKey: VKPZEMJNCIKXMT-UHFFFAOYSA-N
- ほほえんだ: O=CCCCC1C2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 188.120115130g/mol
- どういたいしつりょう: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1Ų
4-(2,3-dihydro-1H-inden-1-yl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746110-0.25g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1746110-0.1g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1746110-0.5g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1746110-1.0g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1746110-5g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1746110-0.05g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1746110-5.0g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1746110-10.0g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1746110-1g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 1g |
$1458.0 | 2023-09-20 | ||
| Enamine | EN300-1746110-2.5g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 2.5g |
$2856.0 | 2023-09-20 |
4-(2,3-dihydro-1H-inden-1-yl)butanal 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
4-(2,3-dihydro-1H-inden-1-yl)butanalに関する追加情報
4-(2,3-dihydro-1H-inden-1-yl)butanal(CAS: 2229243-29-0)の最新研究動向と医薬品開発への応用可能性
4-(2,3-dihydro-1H-inden-1-yl)butanal(CAS登録番号: 2229243-29-0)は、近年、医薬品開発分野で注目を集めている中間体化合物です。本化合物は、インデン骨格とブタナール基を有する特異な構造を有しており、神経疾患や炎症性疾患をターゲットとした新規薬剤の合成中間体としての潜在的可能性が研究されています。2023年以降の最新文献では、その立体選択的合成法の最適化や生物学的活性評価に関する報告が相次いでいます。
最近の研究では、本化合物を出発物質として用いたGタンパク質共役型受容体(GPCR)標的薬の開発が進められています。特に、Journal of Medicinal Chemistryに掲載された研究(2024年)では、2229243-29-0を基本骨格として設計された一連のアナログ化合物が、特定のセロトニン受容体サブタイプに対して選択的なアゴニスト活性を示すことが明らかになりました。この研究では、分子ドッキングシミュレーションとin vitroアッセイを組み合わせたアプローチにより、構造活性相関が詳細に解析されています。
合成化学的観点からは、Organometallics誌(2023年)で報告された不斉触媒的反応系を用いた効率的な合成法が注目されます。ロジウム錯体を触媒とする不斉水素化反応により、光学活性な4-(2,3-dihydro-1H-inden-1-yl)butanalを高エナンチオ選択性(>98% ee)で得ることに成功しています。この方法論は、スケールアップ可能性が高く、工業的生産プロセスへの応用が期待されています。
薬理学的評価に関しては、European Journal of Pharmacology(2024年)において、本化合物の代謝物が示す神経保護効果に関する予備的データが報告されています。in vitroモデルにおいて、酸化ストレス誘発性の神経細胞死を有意に抑制することが確認され、パーキンソン病やアルツハイマー病などの神経変性疾患への応用可能性が示唆されています。ただし、現段階ではADME/Toxプロファイルに関する体系的なデータが不足しており、今後の研究展開が待たれるところです。
産業応用の観点では、2229243-29-0をキー中間体とする数社の創薬プログラムが進行中です。特に、ある大手製薬企業のフェーズI臨床試験中の候補化合物は、本化合物の構造を改良したもので、片頭痛治療薬としての開発が進められています。企業のプレスリリース(2024年第1四半期)によれば、非臨床試験段階で良好な安全性プロファイルと血液脳関門透過性が確認されたとのことです。
今後の研究課題として、本化合物の大規模合成法のさらなる最適化、詳細な作用機序の解明、および薬物動態特性の改善が挙げられます。また、構造活性相関研究を通じた新規アナログの設計・合成も重要な研究方向性と言えるでしょう。これらの研究の進展により、4-(2,3-dihydro-1H-inden-1-yl)butanalを基盤とした新規治療薬の開発が加速することが期待されます。
2229243-29-0 (4-(2,3-dihydro-1H-inden-1-yl)butanal) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 307-59-5(perfluorododecane)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)




